3,7-O-Diacetylpinobanksin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-O-Diacetylpinobanksin is a natural flavonoid compound with the chemical formula C19H16O7. It is commonly found in plants such as pine trees and rhododendrons. This compound is a colorless crystalline solid and is known for its various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-O-Diacetylpinobanksin typically involves the acetylation of pinobanksin. Pinobanksin is treated with acetic anhydride in the presence of a catalyst such as pyridine to yield this compound. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
3,7-O-Diacetylpinobanksin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
3,7-O-Diacetylpinobanksin has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry.
Biology: It is studied for its antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics
Mechanism of Action
The mechanism of action of 3,7-O-Diacetylpinobanksin involves its interaction with various molecular targets and pathways. It has been found to inhibit Rho-associated coiled-coil kinase II (ROCK-II), which plays a role in neurodegenerative disorders. The compound exhibits inhibitory activity through binding to the active site of the enzyme, thereby preventing its function .
Comparison with Similar Compounds
Similar Compounds
Pinobanksin: The parent compound of 3,7-O-Diacetylpinobanksin.
Amentoflavone: Another flavonoid with similar biological activities.
2,3-Dehydrokievitone: A flavonoid with comparable inhibitory effects on ROCK-II.
Uniqueness
This compound is unique due to its specific acetylation at the 3 and 7 positions, which enhances its biological activity and stability compared to its parent compound, pinobanksin .
Properties
IUPAC Name |
[(2R,3R)-7-acetyloxy-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-10(20)24-13-8-14(22)16-15(9-13)26-18(12-6-4-3-5-7-12)19(17(16)23)25-11(2)21/h3-9,18-19,22H,1-2H3/t18-,19+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHPBJCBJRYFGP-MOPGFXCFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)OC(=O)C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)OC(=O)C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.